2-(4-(Trifluoromethyl)phenyl)pyrazine - 380626-88-0

2-(4-(Trifluoromethyl)phenyl)pyrazine

Catalog Number: EVT-3269672
CAS Number: 380626-88-0
Molecular Formula: C11H7F3N2
Molecular Weight: 224.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: These are near-infrared (NIR) emitting Os(II) complexes incorporating dual (1H-1,2,4-triazol-5-yl)pyrazine chromophoric chelates (tzn, where n = 1, 2, 3) []. They exhibit bathochromic shifted emission, higher quantum yield, and increased radiative lifetime compared to the parent complex [Os(fprtz)2(PMe2Ph)2] (tz0) []. Notably, the partially deuterated tz1-d shows enhanced photoluminescence quantum yield (PLQY) in co-doped 4,4′-bis(N-carbazolyl)biphenyl (CBP) thin films, confirming the impact of C-H(D) stretching vibrations on non-radiative transition processes []. These complexes are investigated for their potential in efficient NIR organic light-emitting diodes (OLEDs) [].
  • Relevance: These Os(II) complexes are structurally related to 2-(4-(Trifluoromethyl)phenyl)pyrazine through the presence of a pyrazine ring within their chelating ligands. The variations in the location and number of 4-(trifluoromethyl)phenyl appendages on the pyrazine ring of tzn ligands contribute to the observed differences in their photophysical properties [].

3-tert-Butoxycarbonylamino-4-(trifluoromethyl)phenyl)(2,4,5-trifluoro-phenyl)butyric acid

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of sitagliptin, a medication used to treat type 2 diabetes [].

(R)-7-[3-Amino-4-(2,4,5-trifluorophenyl)butyryl]-3-trifluoromethyl-5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine-1-carboxylic acid methyl ester

  • Compound Description: This compound is another key intermediate in the synthesis of sitagliptin []. It is often formulated with metformin, another antidiabetic drug, for enhanced therapeutic effects [].
  • Relevance: This compound is structurally related to 2-(4-(Trifluoromethyl)phenyl)pyrazine through the presence of both a pyrazine ring and a trifluoromethyl (-CF3) group attached to a phenyl ring. These structural features are essential for its biological activity as a dipeptidyl peptidase-4 (DPP-4) inhibitor in the treatment of type 2 diabetes [].

4-Oxo-4-{3[(trifluoromethyl)-5,6-dihydrotriazolopyrazin-7(8H)-yl}-1-(2,4,5-trifluorophenyl)butan-2-amine (6)

  • Compound Description: This compound acts as a key intermediate in the synthesis of sitagliptin []. It is synthesized through a multi-step process starting from 2-chloropyrazine and (2,4,5-trifluoro-phenyl)acetic acid [].

2,5-Difluoro-1,4-phenylene-bis{2-[4-(trifluoromethyl)phenyl]acrylonitrile}

  • Compound Description: This compound, synthesized via Knoevenagel condensation, serves as a long-term air-stable n-type organic semiconductor []. It demonstrates high electron mobility and a high on/off current ratio in organic thin-film transistors (OTFTs), with little degradation even after a year of storage in ambient air [].

JNJ-2482272 ([4-(4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-yl)pyrimidine-2-amine])

  • Compound Description: Initially investigated as an anti-inflammatory agent, JNJ-2482272 exhibits potent aryl hydrocarbon receptor (AhR) activation, leading to its rapid metabolism and lack of sustained exposure in rats []. This strong autoinduction, primarily mediated by CYP1A1, CYP1A2, CYP1B1, and UGT1A6, raises concerns about its viability as a drug candidate due to potential for drug-drug interactions and toxicity [].

Trans-2-(2-{2-[2-(4-Trifluoromethyl-phenyl)-vinyl]-1H-benzimidazol-5-yl}-phenyl)-propan-2-ol (Mavatrep)

  • Compound Description: This compound acts as a potent and selective transient receptor potential vanilloid 1 (TRPV1) antagonist []. Developed for the treatment of pain, mavatrep demonstrates efficacy in preclinical models of thermal hypersensitivity, exhibiting a favorable pharmacological and safety profile [].
  • Compound Description: This compound has been studied using density functional theory (DFT) methods to investigate its vibrational frequencies, first-order hyperpolarizability, natural bond orbital (NBO) analysis, and HOMO-LUMO energy levels []. These studies provide insights into its molecular structure, electronic properties, and potential applications.

(5-(Benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl) Methanols

  • Compound Description: This group of compounds represents a novel class of potent phytoene desaturase (PDS) inhibitors, exhibiting broad-spectrum herbicidal activity []. These compounds were discovered through a combination of structure-based virtual screening, structure-guided optimization, and biological evaluation [].

4-(Thiophen-2-yl)-2-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,5-benzothiazepine

  • Compound Description: The crystal structure of this compound has been reported, providing insights into its molecular conformation and crystal packing []. The seven-membered thiazepine ring adopts a distorted twist-boat conformation, while the thiophene and phenyl rings are twisted with respect to each other [].

1-Phenyl-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole

  • Compound Description: The crystal structure of this compound has been analyzed, revealing details about its molecular geometry and intermolecular interactions in the solid state []. The benzimidazole unit is almost planar, and the phenyl rings are twisted with respect to each other []. C-H⋯F hydrogen bonds connect molecules into chains within the crystal lattice [].

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide

  • Compound Description: This compound, along with its derivatives, was synthesized and evaluated for potential anticancer activity []. In vitro cytotoxicity assays revealed promising activity against the MDA breast cancer cell line, with compound 3g (bearing a m-OCH3 moiety on the phenyl ring) showing the highest potency within the series [].

1-(2,4-Dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound represents a potential peripheral cannabinoid-1 receptor (CB1R) inverse agonist, exhibiting promising pharmacological properties for treating obesity and metabolic disorders []. Its structural features contribute to its high affinity for CB1R and its inability to cross the blood-brain barrier, minimizing central nervous system side effects [].

(2R,4S,5R)-3,4-Dimethyl-5-phenyl-2-[4-(trifluoromethyl)phenyl]-1,3,2-oxazaphospholidine(P—B)borane

  • Compound Description: This chiral phosphinite borane complex, derived from (2R,4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine and [4-(trifluoromethyl)phenyl]magnesium bromide, serves as a versatile chiral building block in asymmetric synthesis []. Its absolute configuration at the phosphorus center is determined by X-ray crystallography, confirming its stereochemical integrity [].

7-Morpholino-2-[4-(trifluoromethyl)phenyl]quinazolin-4(3H)-one

  • Compound Description: This compound belongs to the quinazoline family, known for their diverse biological activities []. Its synthesis involves a multi-step procedure starting from 4-chloro-2-nitrobenzoic acid []. The final step involves a condensation reaction between 7-chloro-2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one and morpholine [].

3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1, 2, 4]triazolo[4,3-a]pyrazine

  • Compound Description: This compound serves as a precursor for the synthesis of novel urea and thiourea derivatives investigated for their antimicrobial activity []. It is prepared from 2-chloropyrazine through a series of reactions including hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction [].

3-(Aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolones

  • Compound Description: These Mannich base derivatives of benzoxazolone demonstrate potent inhibitory activity against carbonic anhydrases (CAs) and acetylcholinesterase (AChE) []. The presence of the trifluoromethyl group and variations in the amine substituent contribute to their inhibitory potencies against these enzymes, making them potential drug candidates for various therapeutic applications [].

1-phenyl-3,7-bis(trifluoromethyl)-1,4-dihydro-1,2,4-benzotriazin-4-yl (2)

  • Compound Description: This compound, a benzotriazinyl radical, has been studied for its magnetic properties and crystal structure []. X-ray crystallography reveals a 1D columnar assembly in the solid state, and its magnetic susceptibility follows the Curie-Weiss law, suggesting weak ferromagnetic interactions [].

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound represents a novel, peripherally restricted cannabinoid-1 receptor (CB1R) antagonist []. Designed to minimize central nervous system side effects, it exhibits significant weight-loss efficacy in diet-induced obese mice while maintaining a clean off-target profile [].

(±)-5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl)-phenyl] methyl]benzamide (MK-0767)

  • Compound Description: MK-0767 is a thiazolidinedione (TZD)-containing peroxisome proliferator-activated receptor α/γ (PPAR α/γ) agonist investigated for treating type 2 diabetes [, , , ]. Its metabolism has been extensively studied in various species, including humans [, , , ]. The major metabolic pathway involves the opening of the TZD ring, followed by S-methylation and oxidation [, ].

8-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (9)

  • Compound Description: This compound is a potent ligand for serotonin (5-HT1A/5-HT7) receptors and shows weak inhibitory activity against phosphodiesterases (PDE4B and PDE10A) []. Preliminary pharmacological studies suggest potential antidepressant effects in the forced swim test in mice, with antianxiety effects surpassing those of diazepam [].

1-[(2,4-Dimethyl-3-pyridinyl)carbonyl]-4-methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]-piperidine N1-oxide (Sch-350634)

  • Compound Description: Sch-350634 is a potent and orally bioavailable CCR5 antagonist developed as an HIV-1 inhibitor []. Its structure represents a significant advancement from the original piperidino-2(S)-methyl piperazine lead, demonstrating improved selectivity for CCR5 over muscarinic receptors and excellent pharmacokinetic properties in preclinical studies [].

Diethyl((2-iodo-4-(trifluoromethyl)phenyl)amino)(aryl)methyl)phosphonates

  • Compound Description: This class of compounds has been identified as potent α-glucosidase inhibitors, synthesized through a green chemistry approach using anatase TiO2 nanoparticles as a catalyst []. Molecular docking studies and in vitro assays confirm their strong inhibitory activity, with compound 4i emerging as the most potent inhibitor within the series, surpassing even the standard drug acarbose [].

1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives

  • Compound Description: Synthesized from chalcone derivatives, these compounds were evaluated for antioxidant, anti-inflammatory, and antidiabetic activities []. Notably, they exhibited strong anti-inflammatory activity, even surpassing indomethacin, a standard NSAID, in their ability to inhibit lipoxygenase [].

5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines

  • Compound Description: These oxadiazole derivatives, inspired by known anticancer agents, were synthesized and screened against a panel of cancer cell lines []. Compound 6h, bearing a 3,4-dimethoxyphenyl substituent, exhibited significant anticancer activity, outperforming imatinib in growth inhibition across numerous cell lines [].

(E)-4-(2-(6-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-4-methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamido)adamantan-1-carboxamide (KR-67607)

  • Compound Description: KR-67607 is a novel, selective 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) inhibitor that demonstrates therapeutic potential in a rat model of benzalkonium chloride (BAC)-induced dry eye syndrome []. Its protective effects stem from its ability to inhibit 11β-HSD1 activity and expression, leading to reduced inflammation, oxidative stress, and improved tear film stability [].

N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides

  • Compound Description: Designed as potential antimicrobial agents and enzyme inhibitors, these hydrazine-1-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) []. While demonstrating moderate inhibition of both enzymes, some derivatives exhibited higher potency for AChE than the clinically used drug rivastigmine [].

2-Methyl-2-(2-methyl-4-(3-(4-(trifluoromethyl)phenyl)[1,2,4]thiadiazol-5-ylmethoxy)phenoxy)propionic acid sodium salt (17)

  • Compound Description: This compound is a promising PPARα,δ agonist, synthesized through a practical and efficient route using methylhydroquinone (MHQ) as a starting material []. The synthesis avoids cumbersome steps like the Baeyer-Villiger oxidation, offering an improved approach to this pharmacologically relevant scaffold [].

4-(4-trifluoromethyl)phenyl-2,6-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]pyridine

  • Compound Description: This novel aromatic diamine, synthesized via a modified Chichibabin reaction, serves as a building block for high-performance poly(ether imide)s (PEIs) []. These fluorinated pyridine-containing PEIs exhibit excellent thermal stability, mechanical strength, low dielectric constants, high optical transparency, and good solubility in common organic solvents, making them suitable for advanced optoelectronic applications [].

(R)-1-[4-(Trifluoromethyl)phenyl]ethanol

  • Compound Description: This chiral alcohol represents a valuable pharmaceutical intermediate, particularly in the synthesis of chemokine CCR5 antagonists []. An efficient biocatalytic process utilizing recombinant Escherichia coli cells enables its preparation with high enantioselectivity and yield [].

2,4-Dihydro-5-[4-(trifluoromethyl)phenyl]-3H-1,2,4-triazol-3-ones

  • Compound Description: These novel triazolone derivatives, synthesized using a microwave-assisted approach, have been investigated for their acidity in various nonaqueous solvents []. Their pKa values, determined through potentiometric titrations, provide insights into their chemical reactivity and potential applications in fields like medicinal chemistry and materials science [].

[(tfmpiq)2Ir(imdzppo)] (2a) and [(tfmpiq)2Ir(idzpo)] (2b)

  • Compound Description: These novel iridium(III) complexes, incorporating the tfmpiq ligand (1-(4-(trifluoromethyl)phenyl)isoquinoline), exhibit high-efficiency red phosphorescence []. Their structural and photophysical properties make them promising candidates for use as red-emitting materials in organic light-emitting diodes (OLEDs) [].

3-tert-butyl-7-trifluoromethyl-1,4-dihydro-1-phenyl-1,2,4-benzotriazin-4-yl (2)

  • Compound Description: This benzotriazinyl radical represents a novel structure studied for its magnetic properties and structure-property relationships []. It forms a 1D columnar structure in the solid state, and its magnetic susceptibility suggests weak ferromagnetic interactions []. The introduction of the trifluoromethyl group and tert-butyl substituent influences its molecular packing and magnetic behavior [].

(3E,5E)-3,5-bis(3-Nitrobenzylidene)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-one

  • Compound Description: The crystal structure of this compound, including its dichloromethane solvate, has been determined, providing insights into its molecular conformation and crystal packing []. The molecule adopts a specific conformation influenced by the bulky substituents, and the dichloromethane molecules occupy specific positions within the crystal lattice [].

1-{2-Phenyl-2-[4-(trifluoromethyl)benzyloxy]ethyl}-1H-benzimidazole

  • Compound Description: The crystal structure of this compound reveals two independent molecules in the asymmetric unit, each exhibiting distinct conformations of the benzimidazole and phenyl rings []. Intermolecular C-H⋯N hydrogen bonds contribute to the formation of R 2 2(6) dimers in the crystal lattice [].

1-Phenyl-3-trifluoromethyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl

  • Compound Description: This hydrazyl radical represents the first example of its kind to exhibit a reversible, sharp spin transition completed within a narrow temperature range (5 K) []. This transition, occurring around 58 K, is attributed to subtle changes in intra- and interstack interactions between two closely related structural phases [].

SSR240600 [(R)-2-(1-{2-[4-{2-[3,5-Bis(trifluoromethyl)phenyl]acetyl}-2-(3,4-dichlorophenyl)-2-morpholinyl]ethyl}-4-piperidinyl)-2-methylpropanamide]

  • Compound Description: SSR240600 is a potent and centrally active nonpeptide antagonist of the tachykinin neurokinin 1 (NK1) receptor []. It effectively blocks the neurochemical, electrophysiological, and behavioral effects induced by NK1 receptor activation or stress in guinea pigs []. Its therapeutic potential lies in treating conditions like anxiety, depression, and emesis [].

(E)-1-(3,4-Dimethoxyphenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (DPTF)

  • Compound Description: DPTF, a chalcone derivative, exhibits third-order nonlinear optical properties and has been investigated for its crystal structure, linear and nonlinear optical properties, thermal stability, and potential applications in optoelectronics []. Its molecular structure, characterized by single-crystal X-ray diffraction, reveals a triclinic crystal system with a centrosymmetric space group [].

5-[(2-Thienyl)methyl]hydrazono-2-oxido-2-phenyl-4-(trifluoromethyl)-1H-1,3,2-diazaphosphinine

  • Compound Description: This compound serves as a key intermediate in the synthesis of novel 4-(1,3,2-diazaphosphinin-5-yl)-1,2-dihydrothieno[3,2-d][1,2,3]diazaphosphinines, a class of heterocyclic compounds with potential applications in various fields [].

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

    2-[[4-Fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (JNJ-1930942)

    • Compound Description: JNJ-1930942 is a novel positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), a target of interest for treating cognitive deficits in disorders like schizophrenia and Alzheimer's disease []. It enhances the activity of α7 nAChRs, showing promise in improving cognitive function and sensory gating in preclinical models [].

    Properties

    CAS Number

    380626-88-0

    Product Name

    2-(4-(Trifluoromethyl)phenyl)pyrazine

    IUPAC Name

    2-[4-(trifluoromethyl)phenyl]pyrazine

    Molecular Formula

    C11H7F3N2

    Molecular Weight

    224.18 g/mol

    InChI

    InChI=1S/C11H7F3N2/c12-11(13,14)9-3-1-8(2-4-9)10-7-15-5-6-16-10/h1-7H

    InChI Key

    QLIZFCCVOYTJQJ-UHFFFAOYSA-N

    SMILES

    C1=CC(=CC=C1C2=NC=CN=C2)C(F)(F)F

    Canonical SMILES

    C1=CC(=CC=C1C2=NC=CN=C2)C(F)(F)F

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.